molecular formula C17H27ClN2O B12069033 (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride

Cat. No.: B12069033
M. Wt: 310.9 g/mol
InChI Key: ZOCOQILEEHVKRD-LINSIKMZSA-N
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Description

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride is a complex organic compound with a unique structure that includes a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the reaction of 4-phenylpiperidine with appropriate reagents to introduce the amino and methyl groups at specific positions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may inhibit certain enzymes or bind to specific receptors to exert its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S,S)-2-Amino-3-methyl-1-(4-phenylpiperidin-1-yl)-pentan-1-one hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

IUPAC Name

(2S,3S)-2-amino-3-methyl-1-(4-phenylpiperidin-1-yl)pentan-1-one;hydrochloride

InChI

InChI=1S/C17H26N2O.ClH/c1-3-13(2)16(18)17(20)19-11-9-15(10-12-19)14-7-5-4-6-8-14;/h4-8,13,15-16H,3,9-12,18H2,1-2H3;1H/t13-,16-;/m0./s1

InChI Key

ZOCOQILEEHVKRD-LINSIKMZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl

Canonical SMILES

CCC(C)C(C(=O)N1CCC(CC1)C2=CC=CC=C2)N.Cl

Origin of Product

United States

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